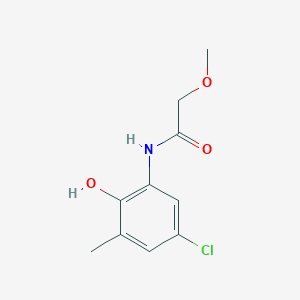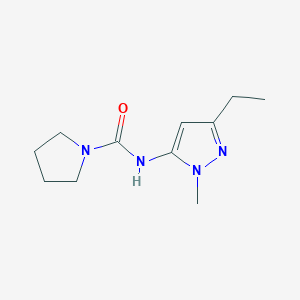![molecular formula C19H28N2O3 B7594259 N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a range of neurological disorders, including epilepsy, stroke, and Alzheimer's disease. TBOA has been used extensively in scientific research to investigate the role of EAATs in these disorders and to develop new treatments.
Mecanismo De Acción
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide works by inhibiting the uptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This can have both neuroprotective and neurotoxic effects depending on the context. In the case of epilepsy, this compound has been shown to reduce seizures by reducing the excitability of neurons. In the case of stroke, this compound has been shown to protect against excitotoxicity by reducing the amount of glutamate released by damaged neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on glutamate uptake, this compound has been shown to inhibit the activity of other transporters, including GABA transporters and monoamine transporters. This compound has also been shown to have effects on ion channels and receptors, including NMDA receptors and voltage-gated calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for investigating the role of these transporters in neurological disorders. This compound is also relatively stable and easy to handle, making it a convenient reagent for use in experiments. However, this compound has some limitations, including its potential for off-target effects on other transporters and receptors. In addition, this compound has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide and its role in neurological disorders. One area of interest is the development of new treatments for epilepsy and other disorders that target EAATs. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, including GABA and monoamines. Finally, there is interest in the development of new analogs of this compound with improved selectivity and solubility.
Métodos De Síntesis
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2-tert-butyloxan-3-ylamine with ethyl 2-bromoacetate to form the intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been used extensively in scientific research to investigate the role of EAATs in neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting against excitotoxicity in models of stroke and traumatic brain injury. This compound has also been used to investigate the role of EAATs in learning and memory, and in the development of new treatments for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)17-15(10-7-11-24-17)12-20-16(22)13-21-18(23)14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYFOSSZMVEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

